3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one

Lipophilicity LogP Membrane permeability

Procuring 2-thioxooxazolidin-4-ones by core scaffold alone risks irreproducible assays-substitution pattern governs permeability, target engagement, and ADME. This fully substituted derivative solves that gap. • LogP 3.7 vs. 0.1 for the parent scaffold-3.6-log higher lipophilicity enhances passive membrane diffusion and cellular uptake in solid tumor models. • Zero H-bond donors, four acceptors-ideal benchmark probe for PAMPA/Caco-2 permeability calibration across the series. • Geffken synthesis product (Z. Naturforsch. 1983)-versatile intermediate for 3-hydroxy cleavage or phenyl functionalization to build focused screening libraries.

Molecular Formula C17H15NO3S
Molecular Weight 313.4 g/mol
CAS No. 88051-62-1
Cat. No. B12884413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one
CAS88051-62-1
Molecular FormulaC17H15NO3S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)O1)OCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H15NO3S/c1-17(14-10-6-3-7-11-14)15(19)18(16(22)21-17)20-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3
InChIKeyAUFYGNAEXSCDSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Functional Class Context


3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one (CAS 88051-62-1) is a fully substituted 2-thioxooxazolidin-4-one derivative bearing a 3-benzyloxy substituent, a 5-methyl group, and a 5-phenyl ring. It belongs to the broader oxazolidinone/thioxooxazolidinone family, a class recognized for antibacterial, antifungal, and anticancer activities [1]. The compound is documented as a synthetic product in the primary literature [2], and its computed physicochemical profile—including a predicted LogP of 3.7 and molecular weight of 313.38 g/mol—establishes a distinct property space relative to the unsubstituted 2-thioxooxazolidin-4-one core scaffold [1].

Why the Core Scaffold Cannot Be Interchanged


The 3-benzyloxy, 5-methyl, and 5-phenyl substituents on the title compound introduce substantial alterations in lipophilicity, molecular size, and hydrogen-bonding capacity compared to the parent 2-thioxooxazolidin-4-one core (CAS 2346-24-9). These physicochemical shifts directly influence membrane permeability, solubility, and protein-binding characteristics, meaning that biological activity, metabolic stability, and formulation behavior observed for the unsubstituted scaffold cannot be assumed for the substituted derivative [1]. Consequently, procurement or selection based solely on core scaffold identity risks irreproducible results in assays where the specific substitution pattern governs target engagement or ADME properties.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Enhancement vs. Core Scaffold

The title compound exhibits a computed LogP (XLogP3) of 3.7 [1], which is 3.6 log units higher than the XLogP3-AA of 0.1 reported for the unsubstituted 2-thioxooxazolidin-4-one scaffold (CAS 2346-24-9) [2]. This increase reflects the contribution of the benzyloxy, methyl, and phenyl substituents and predicts significantly enhanced membrane partitioning.

Lipophilicity LogP Membrane permeability

Molecular Size and Flexibility vs. Core Scaffold

With a molecular weight of 313.38 g/mol and 4 rotatable bonds, the title compound [1] is substantially larger and more flexible than the core 2-thioxooxazolidin-4-one scaffold, which has a molecular weight of 117.13 g/mol and zero rotatable bonds [2]. The topological polar surface area (TPSA) also increases from 70.4 Ų (core) to 70.9 Ų (target), although the change is modest.

Molecular weight Rotatable bonds Drug-likeness

Hydrogen-Bonding Profile vs. Core Scaffold

The title compound possesses 0 hydrogen-bond donors and 4 hydrogen-bond acceptors [1], whereas the core scaffold has 1 donor and 3 acceptors [2]. The loss of the donor (the NH in the core scaffold is substituted) may reduce aqueous solubility but enhance passive membrane permeability, consistent with the higher LogP.

Hydrogen bonding Solubility Permeability

Anticancer Activity of 2-Thioxooxazolidin-4-one Class

2-Thioxooxazolidin-4-one derivatives have demonstrated dose-dependent cytotoxicity against multiple cancer cell lines. For example, NB-4 exhibited an IC50 of 15.19 μM against Jurkat (T-ALL) cells, NB-3 showed an IC50 of 17.84 μM against HL-60 (AML) cells, and NB-5 displayed sub-micromolar activity (IC50 = 0.54 μM) against MCF-7 breast cancer cells while sparing PBMCs [1]. Although direct data for the title compound are not available, the conserved 2-thioxooxazolidin-4-one pharmacophore and the added substituents are expected to modulate this activity profile.

Anticancer Cytotoxicity Oxazolidinone

Fungicidal Activity of Thioxooxazolidinone Class

Patent literature discloses thioxooxazolidinones, including 5-methyl-5-phenyl-3-(phenylamino)-2-thioxo-4-oxazolidinone, as effective plant fungicides [1]. The title compound shares the 5-methyl-5-phenyl-2-thioxooxazolidin-4-one core with the exemplified compounds but differs in the N-3 substituent (benzyloxy vs. phenylamino), which may further tune fungicidal spectrum and potency.

Fungicide Agricultural Thioxooxazolidinone

Optimal Application Scenarios


Lipophilic Lead for Anticancer Screening

Given the class-level anticancer activity of 2-thioxooxazolidin-4-one derivatives (e.g., NB-5 with IC50 = 0.54 μM against MCF-7) [1], the title compound's 3.6-log-higher LogP (3.7 vs. 0.1) [2] makes it a valuable candidate for screening where enhanced membrane permeability is desired. Its increased lipophilicity may improve cellular uptake in solid tumor models compared to more polar analogs.

Agricultural Fungicide Discovery

The compound's core structure closely mirrors that of patented fungicidal thioxooxazolidinones such as 5-methyl-5-phenyl-3-(phenylamino)-2-thioxo-4-oxazolidinone [3]. The unique 3-benzyloxy substituent offers a distinct chemical space for structure–activity relationship (SAR) exploration in crop protection programs seeking novel modes of action.

Membrane Permeability Probe

With zero hydrogen-bond donors, four acceptors, and a LogP of 3.7 [2], the title compound serves as a high-lipophilicity probe within the series. It can be used in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to calibrate the effect of N-3 benzyloxy substitution on passive diffusion, providing a benchmark for less lipophilic congeners.

Synthetic Intermediate for Focused Libraries

The compound is documented as a product in the Geffken synthesis (Z. Naturforsch. 1983) [4] and can serve as a versatile intermediate for further derivatization—e.g., cleavage of the benzyloxy group to generate a 3-hydroxy analogue, or functionalization of the phenyl rings—enabling the generation of focused libraries for biological evaluation.

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